Cas no 1342102-32-2 (Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-)
![Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- structure](https://ja.kuujia.com/scimg/cas/1342102-32-2x500.png)
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- 化学的及び物理的性質
名前と識別子
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- 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine
- 2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine
- Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-
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- インチ: 1S/C12H23NO3/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12/h10-13H,2-9H2,1H3
- InChIKey: AGFPYZZBBMOBMQ-UHFFFAOYSA-N
- SMILES: O(CC1CNCCO1)C1CCCC(C1)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 201
- XLogP3: 0.5
- トポロジー分子極性表面積: 39.7
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364576-0.1g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
Enamine | EN300-364576-5.0g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
Enamine | EN300-364576-0.05g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
Enamine | EN300-364576-0.25g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
Enamine | EN300-364576-0.5g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
Enamine | EN300-364576-2.5g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
Enamine | EN300-364576-1.0g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-364576-10.0g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 |
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-に関する追加情報
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- (CAS No. 1342102-32-2): A Comprehensive Overview
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-, identified by the CAS number 1342102-32-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex structure, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The molecular architecture of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- incorporates a morpholine ring linked to a 3-methoxycyclohexyl moiety through an oxygenated methylene group, which contributes to its versatility in synthetic applications.
The significance of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- lies in its potential applications across multiple domains of chemical and pharmaceutical research. Its structural features allow for facile modifications and functionalizations, making it a preferred building block in the synthesis of complex molecules. Recent advancements in medicinal chemistry have highlighted the compound's role in the development of novel drugs targeting various biological pathways.
In the realm of drug discovery, Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- has been explored as a key intermediate in the synthesis of bioactive molecules. The morpholine scaffold is particularly noteworthy for its ability to enhance drug solubility and bioavailability, which are critical factors in pharmaceutical design. Furthermore, the presence of the 3-methoxycyclohexyl group introduces steric and electronic properties that can be fine-tuned to optimize pharmacokinetic profiles.
Recent studies have demonstrated the utility of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- in the development of inhibitors for enzymes involved in inflammatory and infectious diseases. For instance, researchers have leveraged its structural framework to design compounds that modulate pathways associated with chronic inflammation. These findings underscore the compound's potential as a lead molecule or scaffold for further derivatization.
The synthesis of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the functionalization of a morpholine derivative followed by the introduction of the 3-methoxycyclohexyl group via nucleophilic substitution or other coupling reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
The chemical reactivity of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- allows for further derivatization into a wide array of pharmacologically relevant compounds. For example, its ability to undergo etherification and alkylation reactions makes it a suitable candidate for generating analogs with enhanced binding affinity or selectivity. These modifications are essential in optimizing drug candidates for clinical trials.
In conclusion, Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- (CAS No. 1342102-32-2) represents a promising compound in pharmaceutical research due to its unique structural features and synthetic potential. Its applications span across drug discovery, medicinal chemistry, and bioorganic synthesis, making it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing pharmaceutical innovation is expected to grow.
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